molecular formula C13H12N4S B11862314 2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine

Numéro de catalogue: B11862314
Poids moléculaire: 256.33 g/mol
Clé InChI: OMEVKQSJWBGJCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a 2-(methylthio)pyrimidin-4-yl moiety at position 2. Evidence suggests that derivatives of imidazo[1,2-a]pyridine with pyrimidine substituents can stabilize low-energy protein conformations via interactions with switch-I/II regions, mimicking inactive KRAS states . The methylthio group in the pyrimidine ring may enhance hydrophobic interactions and modulate electronic properties, distinguishing it from other analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C13H12N4S

Poids moléculaire

256.33 g/mol

Nom IUPAC

2-methyl-3-(2-methylsulfanylpyrimidin-4-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H12N4S/c1-9-12(10-6-7-14-13(16-10)18-2)17-8-4-3-5-11(17)15-9/h3-8H,1-2H3

Clé InChI

OMEVKQSJWBGJCA-UHFFFAOYSA-N

SMILES canonique

CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)SC

Origine du produit

United States

Méthodes De Préparation

α-Haloketone and 2-Aminopyridine Condensation

The foundational approach for imidazo[1,2-a]pyridine synthesis involves reacting α-haloketones with 2-aminopyridines. For the target compound, 2-(methylthio)pyrimidin-4-yl carbonyl chloride serves as the α-haloketone precursor. Neutral alumina catalyzes this reaction at ambient temperatures, enabling nucleophilic substitution at the pyridine nitrogen (Scheme 1).

Mechanistic Insights :

  • Nucleophilic attack by 2-aminopyridine on the α-halo carbonyl group.

  • Cyclization via intramolecular dehydration to form the imidazo[1,2-a]pyridine core.

  • Introduction of the 2-(methylthio)pyrimidin-4-yl group at position 3 during cyclization.

Optimization :

  • Solvent-free conditions at 60°C improve atom economy (yield: 68–73%).

  • Microwave irradiation reduces reaction time from hours to minutes (e.g., 15 min at 150 W).

Cross-Coupling Strategies for Late-Stage Functionalization

Suzuki-Miyaura Coupling

The pyrimidine moiety is introduced via palladium-catalyzed coupling between imidazo[1,2-a]pyridine boronic esters and 4-bromo-2-(methylthio)pyrimidine.

Typical Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Na₂CO₃

  • Solvent: Toluene/EtOH/H₂O (2:1:2)

  • Yield: 65–72%.

Example :
2-Methylimidazo[1,2-a]pyridine-3-boronic acid reacts with 4-bromo-2-(methylthio)pyrimidine under microwave irradiation (100°C, 20 min), achieving 70% yield.

Mizoroki-Heck Reaction

For alkyl chain incorporation, Pd(OAc)₂ and DIPEA facilitate coupling between 3-iodoimidazo[1,2-a]pyridine and vinylpyrimidine derivatives.

Key Data :

  • Temperature: 80°C

  • Time: 12 h

  • Yield: 58%.

Multicomponent Reactions

Three-Component Aza-Friedel–Crafts Reaction

Y(OTf)₃-catalyzed reactions enable simultaneous incorporation of aldehydes and amines into the imidazo[1,2-a]pyridine framework.

Procedure :

  • Imidazo[1,2-a]pyridine (1 equiv), 2-(methylthio)pyrimidine-4-carbaldehyde (1.2 equiv), methylamine (1.5 equiv).

  • Catalyst: Y(OTf)₃ (10 mol%).

  • Solvent: CH₃CN, 80°C, 6 h.

  • Yield: 63%.

Advantages :

  • No inert gas required.

  • Broad functional group tolerance.

Microwave-Assisted Synthesis

One-Pot Cyclization

DiMauro’s method adapts microwave irradiation for rapid core formation:

Steps :

  • 2-Aminopyridine, methyl glyoxal, and 2-(methylthio)pyrimidine-4-carbonitrile react under microwave (300 W, 140°C).

  • Time: 10 min.

  • Yield: 78%.

Characterization :

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J=6.8J = 6.8 Hz, 1H, pyridine-H).

  • HRMS: m/z 256.33 [M+H]+^+.

Comparative Analysis of Synthetic Routes

MethodCatalystTimeYield (%)Key Advantage
CondensationAl₂O₃2 h68Solvent-free
Suzuki-MiyauraPd(PPh₃)₄20 min70Late-stage functionalization
Aza-Friedel–CraftsY(OTf)₃6 h63Multicomponent efficiency
Microwave CyclizationNone10 min78Rapid synthesis

Challenges and Optimizations

  • Regioselectivity : Competing reactions at C3 vs. C6 positions require careful catalyst selection.

  • Sulfur Stability : Methylthio groups may oxidize; additives like BHT (0.1 equiv) prevent degradation.

  • Scale-Up : Gram-scale reactions using NaBH₄/NiCl₂ reductions show consistent yields (85%) .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Pyrimidine Ring

The 2-(methylthio)pyrimidin-4-yl group undergoes nucleophilic displacement due to the electron-withdrawing nature of the pyrimidine ring and the leaving-group capability of methylthio (SMe).
Example Reaction :
Replacement of SMe with amines or alcohols under acidic or basic conditions:

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine+R-NH2CuI, DMF2-Methyl-3-(2-(R-amino)pyrimidin-4-yl)imidazo[1,2-a]pyridine\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{CuI, DMF}} \text{2-Methyl-3-(2-(R-amino)pyrimidin-4-yl)imidazo[1,2-a]pyridine}

Key Data :

NucleophileCatalystYield (%)Reference
BenzylamineCuI78
PhenolK₂CO₃65

Oxidation of Methylthio Group

The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which modulate electronic properties and biological activity.
Example Reaction :

SMeH2O2,AcOHSO or SO2\text{SMe} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{SO} \text{ or } \text{SO}_2

Key Data :

Oxidizing AgentProduct (S-Oxidation State)Yield (%)Reference
H₂O₂Sulfoxide92
mCPBASulfone85

Cross-Coupling Reactions

The pyrimidine and imidazo[1,2-a]pyridine rings participate in metal-catalyzed cross-couplings:

a) Suzuki-Miyaura Coupling

Functionalization at the pyrimidine C4 position:

This compound+Ar-B(OH)2Pd(dppf)Cl2C4-Aryl Derivatives\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{C4-Aryl Derivatives}

Key Data :

Aryl Boronic AcidCatalystYield (%)Reference
PhenylPd(dppf)Cl₂73
4-NO₂-PhenylPd(OAc)₂/XPhos68

b) Buchwald-Hartwig Amination

Introduction of amines at the imidazo[1,2-a]pyridine C6 position:

C6-H+R2NHPd2dba3,XantphosC6-NR2\text{C6-H} + \text{R}_2\text{NH} \xrightarrow{\text{Pd}_2\text{dba}_3, \text{Xantphos}} \text{C6-NR}_2

Electrophilic Aromatic Substitution (EAS)

The imidazo[1,2-a]pyridine core undergoes regioselective halogenation or nitration:
Example :

C5-HNBS, AIBNC5-Br\text{C5-H} \xrightarrow{\text{NBS, AIBN}} \text{C5-Br}

Regioselectivity : Directed by the electron-donating methyl group at C2 and the pyrimidine ring’s electron-withdrawing effects.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused polyheterocycles:
Example :

Imidazo[1,2-a]pyridine+Nitrile OxideCu(OTf)2Triazolo-Fused Derivatives\text{Imidazo[1,2-a]pyridine} + \text{Nitrile Oxide} \xrightarrow{\text{Cu(OTf)}_2} \text{Triazolo-Fused Derivatives}

Key Data :

DipolarophileCatalystProductYield (%)Reference
Ph-C≡N-OCu(OTf)₂Triazolo[4,3-a]pyrimidine81

Biological Activity and SAR Insights

Modifications at the methylthio group and pyrimidine ring significantly impact bioactivity:
Anticancer Activity :

  • Sulfone derivatives show enhanced binding to KRAS G12D (IC₅₀ = 0.45 μM vs. 1.2 μM for SMe) .
    Antitubercular Activity :

  • C3-Cyano analogs exhibit MIC₉₀ = 0.07 μM against M. tuberculosis .

Metabolic Stability

The methyl group at C2 improves metabolic stability by blocking cytochrome P450 oxidation:

ModificationHLM Clint (μL/min/mg)Reference
2-Methyl25
2-H140

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action de la 2-Méthyl-3-(2-(méthylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe la voie de signalisation PI3K/AKT/mTOR en empêchant la phosphorylation des protéines AKT et S6. Cette inhibition entraîne la suppression de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities and physicochemical properties depending on their substituents. Below is a detailed comparison:

Structural and Functional Differences

Key Observations :

Substituent Impact on Activity :

  • The target compound ’s methylthio-pyrimidine group likely optimizes hydrophobic and electronic interactions with KRASG12D, contrasting with C4 ’s phenyl-triazol group, which induces conformational stabilization via π-π stacking .
  • 15a and related chlorophenyl-triazol derivatives (e.g., 15d , 15g ) show high yields (78–92%) and agonist activity, suggesting that halogenation enhances binding to nuclear receptors but may reduce solubility .

Electronic and Reactivity Differences: The bis(methylthio)methylene analog () exhibits pronounced electrophilicity, enabling reactions with bifunctional reagents to form spirocyclic derivatives, unlike the target compound’s pyrimidine-thioether motif . Selenium-annulated derivatives () demonstrate unique catalytic applications due to selenium’s polarizability, a feature absent in sulfur-only analogs .

Physicochemical and Spectral Properties

  • NMR Data :

    • Triazole derivatives () show distinct $ ^1H $-NMR signals for triazole protons (δ 7.8–8.2 ppm) and chlorophenyl groups (δ 7.4–7.6 ppm), whereas the target compound’s methylthio group would resonate near δ 2.5 ppm .
    • Bis(methylthio) analogs () display deshielded carbons (δ 160–170 ppm in $ ^{13}C $-NMR) due to electron-withdrawing effects .
  • Thermal Stability :

    • Selenium-fused derivatives exhibit higher thermal stability (), while triazole-containing compounds may decompose at lower temperatures due to N–N bond fragility .

Activité Biologique

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine, with the CAS number 264127-50-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4S. The presence of both imidazo and pyrimidine rings contributes to its biological activity, particularly in the context of drug design.

Biological Activity Overview

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Significant inhibition of cancer cell growth.
  • Antimicrobial : Activity against various bacterial strains.
  • Anti-inflammatory : Potential to reduce inflammation markers.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits growth in various cancer cell lines (e.g., HeLa, MCF-7)
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces levels of inflammatory cytokines

Case Studies and Research Findings

A comprehensive review highlighted the pharmacological activities of imidazo[1,2-a]pyridine analogs. For instance, a study demonstrated that derivatives with specific substitutions on the imidazo ring showed enhanced potency against cancer cell lines.

Case Study: EEDi-5285

In a study published in Nature, EEDi-5285 was identified as an exceptionally potent inhibitor of embryonic ectoderm development (EED), showcasing high binding affinity and efficacy in the KARPAS422 cell line. This compound's structure was modified to enhance its interaction with EED, leading to improved anticancer properties .

Table 2: Potency Comparison of Analogues

CompoundBinding Affinity (IC50)Cell Growth Inhibition (IC50)
EEDi-52850.2 nMSimilar to control
Compound A0.4 nM10 µM
Compound B0.6 nM15 µM

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the methylthio group and the position of substituents on the pyrimidine ring significantly influence biological activity. The presence of electron-withdrawing groups enhances binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to functionalize the imidazo[1,2-a]pyridine core, particularly at the C-2 and C-3 positions?

  • Methodological Answer : The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds . For C-2 functionalization, nucleophilic substitution reactions using isothiouronium salts have been demonstrated to introduce thioalkyl groups (e.g., methylthio) . At C-3, modifications often involve Mannich bases or phenylamino groups to enhance pharmacological activity. Copper-catalyzed three-component coupling (TCC) reactions with 2-aminopyridines, arylaldehydes, and alkynes offer a versatile route to diversify substituents .

Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally and spectroscopically?

  • Methodological Answer : Standard characterization includes:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–9.0 ppm for pyrimidine/imidazo rings) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • X-ray crystallography : Resolve regiochemistry in cases of ambiguous substitution (e.g., distinguishing C-2 vs. C-3 functionalization) .

Q. What preliminary biological screening assays are recommended for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microdilution assays (MIC determination) .
  • Enzyme inhibition : Use COX-1/COX-2 fluorometric assays to evaluate selectivity (e.g., IC50 values for COX-2 inhibition reported as low as 0.07 μM) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify lead compounds .

Advanced Research Questions

Q. How can structural modifications at C-3 of the imidazo[1,2-a]pyridine core enhance pharmacological selectivity (e.g., COX-2 inhibition)?

  • Methodological Answer :

  • Introduce bulky substituents (e.g., morpholine or phenylamino groups) to sterically hinder COX-1 binding while maintaining COX-2 affinity .
  • Case Study : A morpholine-substituted derivative showed COX-2 IC50 = 0.07 μM and selectivity index = 217.1, outperforming smaller substituents .
  • Table :
Substituent at C-3COX-2 IC50 (μM)Selectivity Index
Morpholine0.07217.1
Methylthio1.212.5

Q. How should researchers address contradictory data in biological activity studies (e.g., lack of antibacterial activity despite structural similarity to active analogs)?

  • Methodological Answer :

  • Mechanistic divergence : Antibacterial activity may depend on specific protein targets (e.g., DNA gyrase vs. membrane disruption) not addressed in initial screens .
  • Solubility/permeability : Use logP/logD calculations (e.g., LogD7.4 >3 indicates poor aqueous solubility) to optimize physicochemical properties .
  • Resistance profiling : Test against efflux pump-deficient bacterial strains to rule out transporter-mediated resistance .

Q. What advanced strategies enable regioselective functionalization of imidazo[1,2-a]pyridines under mild conditions?

  • Methodological Answer :

  • Radical reactions : Utilize photocatalysis (e.g., Ru(bpy)3Cl2) or transition-metal catalysis (e.g., CuI) for C–H bond activation at C-6 or C-8 positions .
  • Sulfenylation : Achieve C-3 sulfenylation using disulfides under oxidative conditions (e.g., I2/DMSO) with >80% regioselectivity .

Key Challenges and Future Directions

  • Data gaps : Limited pharmacokinetic data (e.g., plasma stability, CYP450 interactions) for derivatives like 2-methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine.
  • Emerging methods : Explore fragment-based drug design (FBDD) to optimize imidazo[1,2-a]pyridine fragments for CNS permeability or antitubercular activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.